1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
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Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a butanone structure
Preparation Methods
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate.
Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine under suitable conditions to form the intermediate.
Final Coupling: The intermediate is coupled with 3,3-dimethylbutanone under catalytic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, leading to inhibition of their activity . Additionally, the piperazine ring can bind to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in the rest of the structure.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound also contains a benzodioxole and piperazine-like structure but has a different linkage.
The uniqueness of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,3-DIMETHYLBUTAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)11-17(21)20-8-6-19(7-9-20)12-14-4-5-15-16(10-14)23-13-22-15/h4-5,10H,6-9,11-13H2,1-3H3 |
InChI Key |
ZDJXGDYJPOUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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